Cas no 120161-06-0 (2-(1-Pyrrolidinyl)-1H-benzimidazole)

2-(1-Pyrrolidinyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with a pyrrolidine moiety. This structure imparts unique chemical properties, making it valuable in pharmaceutical and agrochemical research. The compound exhibits potential as a building block for bioactive molecules due to its ability to interact with biological targets, such as enzymes and receptors. Its fused aromatic system enhances stability, while the pyrrolidine group contributes to solubility and conformational flexibility. These characteristics make it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents. The compound’s synthetic versatility further supports its use in medicinal chemistry and material science.
2-(1-Pyrrolidinyl)-1H-benzimidazole structure
120161-06-0 structure
Product name:2-(1-Pyrrolidinyl)-1H-benzimidazole
CAS No:120161-06-0
MF:C11H13N3
MW:187.241021871567
MDL:MFCD08277409
CID:105098
PubChem ID:6991896

2-(1-Pyrrolidinyl)-1H-benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
    • 1H-Benzimidazole,2-(1-pyrrolidinyl)-
    • 2-pyrrolidin-1-yl-1H-benzimidazole
    • 2-(1-pyrrolidinyl)-1H-benzimidazole(SALTDATA: FREE)
    • 2,6-DICHLORO-5-FLUORO-N-PHENYLNICOTINAMIDE
    • 2-pyrrolidin-1-yl-1H-benzoimidazole
    • 2-pyrrolidino-1H-benzimidazole
    • 2-pyrrolidinobenzimidazole
    • 2-pyrrolidinylbenzimidazole
    • 2-(1-pyrrolidinyl)-1H-benzimidazole
    • 1H-Benzimidazole,2-(1-pyrrolidinyl)-(9CI)
    • CHEMBL4440241
    • 120161-06-0
    • BS-37067
    • VEA16106
    • AKOS000283141
    • CS-0321213
    • SCHEMBL2676103
    • 2-pyrrolidino -1h-benzimidazole
    • MFCD08277409
    • DTXSID00426286
    • BDBM50519468
    • RXWCRIKVVODMRG-UHFFFAOYSA-N
    • 2-(1-Pyrrolidinyl)-1H-benzimidazole
    • MDL: MFCD08277409
    • Inchi: InChI=1S/C11H13N3/c1-2-6-10-9(5-1)12-11(13-10)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,12,13)
    • InChI Key: RXWCRIKVVODMRG-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)NC(=N2)N3CCCC3

Computed Properties

  • Exact Mass: 187.11100
  • Monoisotopic Mass: 187.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.9A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.251
  • Boiling Point: 371.9°C at 760 mmHg
  • Flash Point: 178.7°C
  • Refractive Index: 1.684
  • PSA: 31.92000
  • LogP: 2.22810

2-(1-Pyrrolidinyl)-1H-benzimidazole Security Information

2-(1-Pyrrolidinyl)-1H-benzimidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1-Pyrrolidinyl)-1H-benzimidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B525123-500mg
2-(1-Pyrrolidinyl)-1H-benzimidazole
120161-06-0
500mg
$ 115.00 2022-06-07
Chemenu
CM275671-5g
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
120161-06-0 95%
5g
$295 2021-06-17
abcr
AB265588-1 g
2-(1-Pyrrolidinyl)-1H-benzimidazole
120161-06-0
1g
€169.40 2023-04-26
TRC
B525123-50mg
2-(1-Pyrrolidinyl)-1H-benzimidazole
120161-06-0
50mg
$ 50.00 2022-06-07
abcr
AB265588-1g
2-(1-Pyrrolidinyl)-1H-benzimidazole; .
120161-06-0
1g
€230.10 2025-02-27
abcr
AB265588-5g
2-(1-Pyrrolidinyl)-1H-benzimidazole; .
120161-06-0
5g
€749.60 2025-02-27
abcr
AB265588-250mg
2-(1-Pyrrolidinyl)-1H-benzimidazole; .
120161-06-0
250mg
€168.30 2025-02-27
Chemenu
CM275671-5g
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
120161-06-0 95%
5g
$*** 2023-04-03
eNovation Chemicals LLC
Y1263617-1g
1H-Benzimidazole,2-(1-pyrrolidinyl)-(9CI)
120161-06-0 95%
1g
$185 2023-05-17
Chemenu
CM275671-10g
2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole
120161-06-0 95%
10g
$528 2021-06-17

Additional information on 2-(1-Pyrrolidinyl)-1H-benzimidazole

Professional Introduction to 2-(1-Pyrrolidinyl)-1H-benzimidazole (CAS No: 120161-06-0)

2-(1-Pyrrolidinyl)-1H-benzimidazole, identified by the Chemical Abstracts Service Number (CAS No) 120161-06-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The structural motif of benzimidazole, characterized by a fused ring system of benzene and imidazole, has been extensively studied for its potential in drug discovery due to its ability to interact with various biological targets. The introduction of a 1-pyrrolidinyl side chain in 2-(1-Pyrrolidinyl)-1H-benzimidazole introduces additional functional groups that can modulate the compound's pharmacokinetic properties and enhance its binding affinity to biological receptors.

The synthesis and characterization of 2-(1-Pyrrolidinyl)-1H-benzimidazole have been subjects of considerable interest in academic and industrial research settings. The compound's structural features make it a versatile scaffold for designing molecules with therapeutic potential. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with target proteins with high precision. These studies suggest that 2-(1-Pyrrolidinyl)-1H-benzimidazole may exhibit inhibitory effects on enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of novel therapeutic agents.

In the realm of drug discovery, the benzimidazole core is frequently employed due to its stability and the ease with which it can be modified to achieve desired pharmacological properties. The pyrrolidine moiety in 2-(1-Pyrrolidinyl)-1H-benzimidazole contributes to the compound's solubility and bioavailability, which are critical factors in determining its efficacy as a drug candidate. Furthermore, the presence of this nitrogen-containing heterocycle can influence the compound's ability to cross biological membranes, thereby affecting its distribution within the body.

Recent studies have highlighted the potential applications of 2-(1-Pyrrolidinyl)-1H-benzimidazole in addressing various pathological conditions. For instance, research has indicated that derivatives of this compound may possess anti-inflammatory and antioxidant properties. These effects are attributed to the ability of benzimidazole derivatives to modulate signaling pathways associated with inflammation and oxidative stress. In preclinical models, compounds structurally related to 2-(1-Pyrrolidinyl)-1H-benzimidazole have demonstrated efficacy in reducing inflammation-induced tissue damage and mitigating oxidative stress-induced cellular damage.

The pharmacological profile of 2-(1-Pyrrolidinyl)-1H-benzimidazole has also been explored in terms of its potential interactions with specific biological targets. Studies using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided insights into how this compound binds to its targets at the molecular level. These structural insights are crucial for rational drug design, as they allow researchers to optimize the compound's binding affinity and selectivity. The findings from these structural studies have informed the development of novel analogs with improved pharmacological profiles.

Another area of interest regarding 2-(1-Pyrrolidinyl)-1H-benzimidazole is its potential role in oncology research. Benzimidazole derivatives have been investigated for their antitumor properties, and some have entered clinical trials as chemotherapeutic agents. The pyrrolidine side chain in 2-(1-Pyrrolidinyl)-1H-benzimidazole may enhance its ability to interfere with cancer cell proliferation by inhibiting key enzymes involved in cell cycle regulation. Additionally, this compound may exhibit antiangiogenic effects, further contributing to its potential as an anticancer therapeutic.

The synthetic pathways for preparing 2-(1-Pyrrolidinyl)-1H-benzimidazole have been refined over time, leading to more efficient and scalable methods. These synthetic approaches often involve multi-step reactions that incorporate functional group transformations such as condensation, cyclization, and nucleophilic substitution. The development of green chemistry principles has also influenced synthetic methodologies, promoting the use of environmentally benign reagents and solvents. Such advancements not only improve the efficiency of synthesis but also reduce the environmental impact associated with chemical production.

In conclusion, 2-(1-Pyrrolidinyl)-1H-benzimidazole (CAS No: 120161-06-0) represents a significant area of research within pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with applications ranging from anti-inflammatory treatments to oncology applications. The ongoing research into this compound underscores its potential as a valuable scaffold for drug discovery efforts aimed at addressing various human diseases.

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(CAS:120161-06-0)2-(1-Pyrrolidinyl)-1H-benzimidazole
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